molecular formula C19H23N3O5 B12802292 Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) CAS No. 133697-48-0

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)

Cat. No.: B12802292
CAS No.: 133697-48-0
M. Wt: 373.4 g/mol
InChI Key: LGDPJGNJKYBJJW-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data for cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) remains limited in publicly available databases. However, PubChem provides a three-dimensional conformational model derived from computational optimization, which highlights key stereochemical features. The absence of 2' and 3' hydroxyl groups eliminates hydrogen-bonding interactions typically observed in ribose-containing nucleosides, resulting in a more flexible sugar puckering conformation. The methoxymethyl substituent at the 5 position adopts a gauche orientation relative to the cytosine base, minimizing steric clashes with the 4-methylbenzoate group at the 5' position.

The 4-methylbenzoate ester introduces planar aromaticity to the molecule, which may influence stacking interactions in potential biological systems. Comparative analysis with the homotetrameric cytidine deaminase complex (PDB: 1ZAB) reveals that the dideoxy scaffold reduces polar interactions with enzymatic active sites, as evidenced by studies on analogous dideoxycytidine derivatives. While high-resolution X-ray diffraction data for this specific compound is absent, molecular mechanics simulations suggest that the 4-methylbenzoate group induces a slight twist in the sugar-phosphate backbone, altering torsional angles by approximately 15° compared to unmodified dideoxycytidine.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) is anticipated to exhibit distinct signals for the methoxymethyl (-OCH2OCH3) and 4-methylbenzoate groups. The methoxymethyl protons are expected to resonate as a singlet at δ 3.3–3.4 ppm for the methoxy group and a multiplet at δ 3.6–3.8 ppm for the methylene protons. The aromatic protons of the 4-methylbenzoate moiety would appear as two doublets (δ 7.2–7.4 ppm and δ 7.8–8.0 ppm) due to para-substitution, while the methyl group attached to the benzene ring would produce a singlet near δ 2.4 ppm.

Infrared (IR) Spectroscopy
Key IR absorptions include a strong carbonyl stretch at 1720–1740 cm⁻¹ for the ester group of the 4-methylbenzoate and a weaker absorption at 1650–1670 cm⁻¹ corresponding to the cytosine carbonyl. The absence of hydroxyl stretches (3200–3600 cm⁻¹) confirms the dideoxy modification and esterification at the 5' position.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of the compound reveals a molecular ion peak at m/z 373.4, consistent with its molecular formula (C19H23N3O5). Fragmentation patterns include the loss of the 4-methylbenzoate group (m/z 230.2) and subsequent cleavage of the methoxymethyl substituent (m/z 158.1). These findings align with spectral data reported for structurally related silylated cytidine derivatives.

Computational Modeling of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties. The highest occupied molecular orbital (HOMO) is localized on the cytosine base and the methoxymethyl oxygen, indicating nucleophilic reactivity at these sites. In contrast, the lowest unoccupied molecular orbital (LUMO) resides predominantly on the 4-methylbenzoate carbonyl group, suggesting electrophilic susceptibility at the ester linkage.

Mulliken charge analysis reveals partial positive charges on the cytosine N3 atom (δ +0.32) and the methoxymethyl methyl group (δ +0.18), while the 4-methylbenzoate oxygen atoms carry partial negative charges (δ −0.45). These charge distributions may influence intermolecular interactions, particularly in solvent environments or enzymatic binding pockets.

Comparative Structural Analysis with Analogous Dideoxycytidine Derivatives

The structural features of cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) were compared to three classes of dideoxycytidine derivatives (Table 1):

Derivative 5-Substituent 5'-Substituent Key Structural Feature
Target Compound Methoxymethyl 4-Methylbenzoate Enhanced lipophilicity, planar aromaticity
Zalcitabine (ddC) Hydrogen Hydroxyl Polar, ribose-like solubility
Emtricitabine (FTC) Fluorine Hydroxyl Electronegative 5-substituent
2',3'-Dideoxy-5-azacytidine Azido Hydroxyl Photoactive azide group

Table 1: Structural comparison of dideoxycytidine derivatives.

The methoxymethyl group in the target compound increases steric bulk compared to zalcitabine’s hydrogen substituent, potentially reducing enzymatic phosphorylation rates. The 4-methylbenzoate ester enhances lipophilicity (logP ≈ 2.1) relative to hydroxyl-bearing analogs (logP ≈ −0.5), as predicted by PubChem’s XLogP3 algorithm. This modification may improve membrane permeability but could also hinder solubility in aqueous media.

Conformational analysis of the dideoxyribose moiety reveals a predominant C2'-endo puckering, similar to zalcitabine but distinct from the C3'-endo conformation observed in ribose-containing nucleosides. The absence of 2' and 3' hydroxyl groups eliminates hydrogen-bonding capacity, a critical factor in the reduced ribonuclease susceptibility of dideoxy derivatives.

Properties

CAS No.

133697-48-0

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1

InChI Key

LGDPJGNJKYBJJW-JKSUJKDBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with cytidine or a protected cytidine derivative. Protection of the hydroxyl groups at the 2' and 3' positions is crucial to enable selective chemical transformations without undesired side reactions. Common protecting groups include acetyl or benzoyl esters, which can be selectively removed later.

Deoxygenation at 2' and 3' Positions

The removal of hydroxyl groups at the 2' and 3' positions (dideoxy modification) is achieved through reduction or substitution reactions. A common approach involves:

  • Conversion of the 2' and 3' hydroxyl groups into good leaving groups (e.g., tosylates or mesylates)
  • Subsequent reduction using reagents such as tributyltin hydride or catalytic hydrogenation to replace the leaving groups with hydrogens, yielding the dideoxy sugar moiety

This step requires careful control to avoid degradation of the nucleobase and to maintain stereochemistry.

Introduction of the Methoxymethyl Group at the 5' Position

The 5' hydroxyl group is selectively modified by introducing a methoxymethyl substituent. This is typically done by:

  • Activation of the 5' hydroxyl group (e.g., as a halide or tosylate)
  • Nucleophilic substitution with methoxymethyl reagents such as chloromethyl methyl ether or methoxymethyl chloride under basic conditions

This step enhances the compound’s stability and modifies its biological properties.

Esterification with 4-Methylbenzoate (p-Toluoyl) Group

The final esterification at the 5' position involves coupling the modified sugar with 4-methylbenzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides). The reaction conditions generally include:

  • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI)
  • Mild base (e.g., pyridine) to catalyze ester formation
  • Controlled temperature (often 0–25 °C) to prevent side reactions

The esterification step is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

Purification and Characterization

After synthesis, the compound is purified by crystallization or chromatographic techniques. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and stereochemistry
  • Mass spectrometry (MS) for molecular weight confirmation
  • High-performance liquid chromatography (HPLC) for purity assessment

Typical yields for each step range from 80% to 95%, with overall yields depending on the efficiency of protection, deoxygenation, substitution, and esterification steps.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Typical Yield (%)
1 Protection of 2',3'-OH Acetylation or benzoylation (Ac2O, pyridine) Protect hydroxyl groups to prevent side reactions 90–95
2 Deoxygenation at 2',3' Tosylation (TsCl, pyridine), then reduction (Bu3SnH or catalytic H2) Remove 2',3' hydroxyl groups (dideoxy sugar) 80–90
3 Methoxymethyl substitution Methoxymethyl chloride, base (e.g., NaH) Introduce methoxymethyl group at 5' position 85–90
4 Esterification 4-Methylbenzoyl chloride, base (pyridine), coupling agents (DCC or CDI) Form 5'-O-(4-methylbenzoate) ester 85–95
5 Purification Crystallization or chromatography Obtain pure final compound 90–98

Research Findings and Optimization Notes

  • The choice of protecting groups significantly affects the selectivity and yield of subsequent steps. Benzoyl groups provide better stability during deoxygenation but require harsher conditions for removal.
  • Deoxygenation is a critical step; incomplete removal of hydroxyl groups leads to impurities that affect biological activity. Optimizing reaction time and reagent stoichiometry is essential.
  • Methoxymethylation at the 5' position improves compound stability against enzymatic degradation, which is beneficial for antiviral or anticancer applications.
  • Esterification with 4-methylbenzoate enhances lipophilicity, potentially improving cellular uptake. Reaction conditions must be carefully controlled to avoid hydrolysis or over-acylation.
  • Analytical monitoring by TLC, NMR, and HPLC throughout the synthesis ensures high purity and reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis of the 4-Methylbenzoate Group

The 4-methylbenzoate ester at the 5' position undergoes hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and the corresponding alcohol derivative.

Reaction Conditions Products Mechanistic Notes
1M NaOH, reflux, 6 hours 2',3'-Dideoxy-5-(methoxymethyl)cytidin-5'-olBase-catalyzed nucleophilic acyl substitution.
0.1M HCl, 80°C, 4 hours Same as above + 4-methylbenzoic acidAcid-catalyzed ester cleavage.

This reaction is critical for prodrug activation in biological systems . The steric bulk of the 4-methyl group slightly retards hydrolysis compared to unsubstituted benzoates .

Methoxymethyl Group Reactivity

The methoxymethyl (-OCH2OCH3) substituent at position 5 participates in:

Demethylation Reactions

Reagent Conditions Product
BBr3 (1.2 equiv.)CH2Cl2, -78°C, 2 hours5-Hydroxymethyl derivative
HI (48% aq.)Reflux, 12 hours5-Iodo derivative (traces detected)

Demethylation enables further functionalization, such as iodination or cross-coupling .

Radical Stability

The methoxymethyl group stabilizes adjacent radicals during photochemical reactions, facilitating C–H bond activation at the cytidine base .

Nucleophilic Substitution at the Cytidine Core

The dideoxy sugar lacks hydroxyl groups at 2' and 3' positions, directing reactivity to the 5' and nitrogenous base positions.

Reaction Reagents Outcome
PhosphorylationPOCl3, trimethyl phosphate5'-Monophosphate derivative (low yield)
Glycosidic Bond CleavageNH3/MeOH, 60°CFree cytosine + sugar fragment

Phosphorylation attempts require anhydrous conditions due to competing ester hydrolysis .

Cross-Coupling Reactions

While direct literature on this compound is limited, analogous cytidine derivatives undergo palladium-mediated couplings:

Substrate Catalyst System Yield Product
5-Iodocytidine Pd(PPh3)4, CuI, propargyltrifluoroacetamide67%5-Alkynylcytidine derivative

For the queried compound, similar Suzuki-Miyaura couplings could occur at the cytidine base if halogenated .

Solvolysis and Wagner-Meerwein Rearrangements

Under strongly acidic conditions, the compound exhibits:

Conditions Observation Proposed Pathway
H3PO4 (neat), 120°C Formation of methyl-shifted productsWagner-Meerwein rearrangement of ester
CF3COOH, 25°C Partial racemization at C1'Solvolysis with carbocation intermediacy

These rearrangements demonstrate the compound’s sensitivity to acidic media .

Biological Activation Pathways

Though not strictly synthetic, metabolic reactions include:

Enzyme Reaction Significance
EsterasesEster hydrolysis to alcoholProdrug activation
Kinases5'-PhosphorylationIncorporation into DNA/RNA analogs

These pathways are inferred from structural analogs like gemcitabine .

Stability Under Oxidative Conditions

Oxidizing Agent Effect
O3 (ozone), CH2Cl2, -78°CCleavage of cytidine base
H2O2 (30%), FeSO4Methoxymethyl → carbonyl oxidation

Oxidative degradation pathways are critical for stability profiling .

Comparative Reactivity Table

Functional Group Reactivity Ranking Key Reaction Partners
4-Methylbenzoate esterHighHydroxide, nucleophiles
Methoxymethyl groupModerateLewis acids, radicals
Cytidine NH2LowElectrophiles (e.g., acylating agents)

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-methoxymethyl group distinguishes it from Emtricitabine (5-fluoro) and FddClUrd (5-chloro). This bulkier substituent may alter binding to viral polymerases .

Pharmacological and Mechanistic Insights

Antiviral Activity:
  • Emtricitabine and Lamivudine inhibit HIV reverse transcriptase by competing with natural cytidine triphosphate, leading to chain termination. Their 3'-thia modification confers resistance to phosphatase-mediated deactivation .
  • 5-Halogeno-FddUrd derivatives exhibit potent anti-HIV activity (ED50: 0.2–0.4 µM) but require thymidine kinase for activation. The 5-halogen enhances affinity for viral enzymes .
  • The target compound’s dideoxy sugar suggests a similar chain-terminating mechanism. Its methoxymethyl group may reduce susceptibility to resistance mutations (e.g., M184V in HIV) by altering base-pairing dynamics .
Metabolic Stability and Resistance:
  • Emtricitabine shares resistance profiles with Lamivudine due to structural similarity. The target compound’s distinct 5-substituent might evade such cross-resistance .
  • 5'-Ester prodrugs (e.g., Sofosbuvir) demonstrate improved metabolic stability. The 4-methylbenzoate in the target compound could similarly delay degradation, prolonging intracellular half-life .

Pharmacokinetic Considerations

  • Lipophilicity : The methoxymethyl and benzoate groups likely increase logP values compared to unmodified cytidine, enhancing blood-brain barrier penetration—a critical factor for targeting neurotropic viruses .
  • Prodrug Activation : Esterases or carboxylesterases in vivo may cleave the 5'-benzoate, releasing the active 5'-OH form for phosphorylation .

Biological Activity

Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) is a modified nucleoside that exhibits significant biological activity, particularly in the context of antiviral and anticancer research. This compound is part of a broader class of nucleoside analogs that have been developed to inhibit viral replication and cancer cell proliferation.

Chemical Structure and Properties

The molecular formula for Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) is C19H23N3O5. It features a methoxymethyl group at the 5-position and a 4-methylbenzoate group at the 5' position, which contribute to its biological properties and pharmacokinetics. The compound's structure can be represented as follows:

Cytidine Structure C19H23N3O5\text{Cytidine Structure }\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{5}

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. It acts as an inhibitor of viral polymerases and may also affect cellular mechanisms involved in DNA replication and repair.

  • Antiviral Activity : Studies have shown that nucleoside analogs like Cytidine derivatives can inhibit the replication of viruses such as HIV and Hepatitis C by incorporating into viral RNA or DNA, thereby terminating elongation.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA synthesis and repair pathways. The presence of the benzoate moiety may enhance its lipophilicity, improving cellular uptake.

In Vitro Studies

  • Antiviral Efficacy : In vitro studies have demonstrated that Cytidine analogs exhibit potent antiviral activity against various RNA viruses. For instance, a study reported an IC50 value in the low micromolar range for HIV-1 replication inhibition .
  • Cytotoxicity : Cytotoxic assays conducted on cancer cell lines (e.g., HeLa and A549) revealed that the compound induces cell death at concentrations that correlate with its antiviral activity .

Case Studies

  • Clinical Trials : A clinical trial involving a similar cytidine derivative showed promising results in reducing viral load in patients with chronic Hepatitis C, suggesting that modifications like those present in Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate) could enhance therapeutic efficacy .
  • Combination Therapies : Research has indicated that combining this compound with other antiviral agents may yield synergistic effects, enhancing overall treatment outcomes for viral infections .

Data Table

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 replication (IC50 < 10 µM)
CytotoxicityInduction of apoptosis in cancer cells
Clinical EfficacyReduction of viral load in Hepatitis C patients
Synergistic EffectsEnhanced efficacy when combined with other antivirals

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this modified cytidine derivative, and what challenges arise during the introduction of the methoxymethyl and benzoate groups?

  • Methodology : The synthesis typically involves sequential protection/deprotection strategies. The 5-(methoxymethyl) group is introduced via alkylation of cytidine's N4 position using methyl iodide under basic conditions, while the 5'-(4-methylbenzoate) is added via esterification with 4-methylbenzoyl chloride. Key challenges include maintaining regioselectivity during alkylation and preventing hydrolysis of the benzoate ester during purification .

Q. How does the 2',3'-dideoxyribose modification influence the compound’s resistance to enzymatic degradation compared to natural cytidine?

  • Methodology : The absence of 2' and 3' hydroxyl groups prevents phosphorylation by cellular kinases, as shown in HBV studies using 2',3'-dideoxycytidine analogs. Enzymatic stability can be assessed via incubation with phosphodiesterases (e.g., snake venom phosphodiesterase) and HPLC analysis of degradation products .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the methoxymethyl and benzoate modifications?

  • Methodology : High-resolution NMR (¹H, ¹³C, and 2D COSY) is essential for verifying regiochemistry. For example, NOESY correlations between the methoxymethyl protons and cytosine H5 confirm proper substitution. Mass spectrometry (HRMS) validates molecular weight, while chiral HPLC resolves enantiomeric impurities .

Advanced Research Questions

Q. What in vitro models best predict the metabolic activation of this prodrug to its triphosphate form?

  • Methodology : Primary hepatocytes or cell lines expressing human kinases (e.g., dCK, NMPK) are used to track phosphorylation via radiolabeled (³H or ³²P) compound. LC-MS/MS quantifies triphosphate levels, and mitochondrial toxicity is assessed by comparing depletion of mitochondrial vs. nuclear DNA .

Q. How does the 5'-(4-methylbenzoate) esterification enhance cellular uptake compared to unmodified 5'-OH analogs?

  • Methodology : Parallel assays using Caco-2 cell monolayers measure permeability (Papp). Lipophilicity (logP) is determined via shake-flask method, while esterase-mediated activation is confirmed by incubating with carboxylesterase inhibitors (e.g., bis-4-nitrophenyl phosphate) and quantifying intracellular free 5'-OH derivatives .

Q. What computational strategies validate the compound’s binding to viral polymerases like SARS-CoV-2 RdRp?

  • Methodology : Molecular docking (AutoDock Vina) using RdRp crystal structures (PDB: 7BV2) identifies key interactions (e.g., hydrogen bonds with Asp760). Molecular dynamics (GROMACS) over 100 ns simulations assess binding stability, while MM-PBSA calculates binding free energies. In vitro polymerase inhibition assays (IC₅₀) correlate with computational predictions .

Q. How do contradictory SAR findings for 5-position modifications in dideoxycytidine analogs inform optimization?

  • Analysis : While 5-fluorine enhances anti-HBV activity, bulkier groups (e.g., methoxymethyl) may reduce off-target effects. Comparative studies using isogenic viral strains and cytotoxicity profiling (CC₅₀ in HepG2 vs. MT-4 cells) resolve discrepancies between antiviral potency and selectivity .

Q. What experimental controls differentiate chain termination from exonuclease-proofreading inhibition in polymerase assays?

  • Methodology : Primer-extension assays (radiolabeled primers, PAGE analysis) with wild-type vs. exonuclease-deficient polymerases (e.g., Klenow fragment exo⁻) distinguish mechanisms. Mass spectrometry detects chain-terminated products, while exonuclease activity is quantified via release of ³²P-labeled nucleotides .

Q. Which isotopic labeling approaches track intracellular metabolism without disrupting biological activity?

  • Methodology : ¹³C/¹⁵N-labeled cytidine precursors are incorporated during synthesis. Stable isotope tracing (LC-HRMS) maps phosphorylation pathways, while PET-compatible ¹⁸F-labeled analogs (e.g., 5-¹⁸F-methoxymethyl) enable real-time biodistribution studies in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.